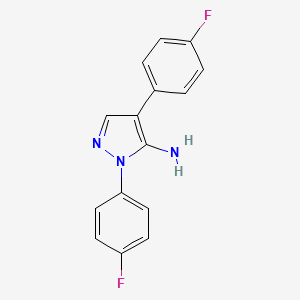

1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2,4-bis(4-fluorophenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3/c16-11-3-1-10(2-4-11)14-9-19-20(15(14)18)13-7-5-12(17)6-8-13/h1-9H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZOLLQOSDUENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N(N=C2)C3=CC=C(C=C3)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the condensation of substituted chalcones with hydrazine derivatives under acidic or neutral conditions to form the pyrazole ring. The presence of fluorine substituents on the phenyl rings requires careful selection of starting materials and reaction conditions to maintain the integrity of the fluorine substituents and achieve high yields.

Synthesis via Chalcone Condensation with Hydrazine Hydrate

One of the most reported and effective methods involves the reaction of 4-fluorophenyl-substituted chalcones with hydrazine hydrate in the presence of aliphatic acids such as formic acid, acetic acid, or propionic acid. This method has been documented to yield N-substituted pyrazolines, which upon oxidation or further treatment, afford the corresponding pyrazole derivatives including the target compound.

Procedure Summary:

- A mixture of 4-fluorophenyl chalcone (0.01 mol) and hydrazine hydrate (0.01 mol, 0.5 mL) is refluxed in 25 mL of an aliphatic acid (formic, acetic, or propionic acid) for approximately 8 hours.

- The reaction mixture is cooled and poured into ice-cold water to precipitate the product.

- The precipitate is collected by filtration and purified by recrystallization from ethanol or acetone.

This method yields high purity products with yields often exceeding 80%, as exemplified by related compounds such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde with an 87% yield and melting point of 154–157 °C.

Multicomponent Domino Reactions with Arylglyoxals

An alternative and innovative approach involves multicomponent domino reactions of arylglyoxals with pyrazol-5-amines. This method allows the formation of complex fused pyrazole structures through a sequence of cyclizations.

- Arylglyoxals bearing fluorine substituents react with pyrazol-5-amines under acidic conditions (e.g., p-toluenesulfonic acid in DMF) at elevated temperatures (around 120 °C) often assisted by microwave irradiation.

- The reaction proceeds via a [3 + 2 + 1] bis-cyclization mechanism, simultaneously forming multiple bonds and yielding highly substituted pyrazole derivatives.

- This approach is notable for its excellent selectivity and the ability to incorporate fluorinated aryl groups efficiently.

While this method is more complex and suited for generating fused pyrazole derivatives, it demonstrates the versatility of pyrazol-5-amine chemistry in constructing fluorinated pyrazole frameworks.

Cyclocondensation of Arylhydrazines with Carbonyl Compounds

Another classical approach involves the cyclocondensation of arylhydrazines with α,β-unsaturated carbonyl compounds (chalcones or ketones) to form pyrazolines, which are then aromatized to pyrazoles.

- The reaction is often catalyzed by metal triflates (e.g., copper triflate) in ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate.

- This one-pot addition-cyclocondensation followed by in situ oxidation yields triaryl-substituted pyrazoles in good yields (~82%).

- This method allows for the introduction of fluorophenyl groups via the appropriate arylhydrazine or chalcone precursors.

Summary Table of Preparation Methods

Detailed Research Findings

Structural Confirmation

The synthesized this compound and related pyrazole derivatives have been characterized by X-ray crystallography, confirming the planar nature of the pyrazole ring and the orientation of the fluorophenyl substituents. Dihedral angles between the pyrazole and fluorophenyl rings are typically small (around 4–10°), indicating good conjugation and stability of the molecule.

Reaction Optimization

- The choice of acid in the chalcone condensation step influences the yield and purity, with formic acid often providing the best results.

- Reaction times around 8 hours at reflux are optimal for complete conversion.

- Recrystallization solvents such as ethanol and acetone are effective for purification.

- In multicomponent reactions, microwave-assisted heating improves reaction rates and yields.

Chemical Reactions Analysis

Nucleophilic Substitution and Condensation Reactions

Pyrazol-5-amine derivatives exhibit strong nucleophilic behavior at the amine (-NH₂) and pyrazole ring positions. For example:

-

Reaction with carbonyl compounds : Pyrazol-5-amines react with arylglyoxals (e.g., 2,2-dihydroxy-1-phenylethanone) in DMF under acidic conditions to form fused heterocycles. This domino reaction involves sequential C–N and C–C bond formation, as observed in the synthesis of tricyclic 1,3-diazocanes (65–79% yields) and pyrazolo[3,4-b]pyridines ( ).

-

Key intermediates :

Example Reaction Pathway

| Reactants | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Arylglyoxal + Pyrazol-5-amine | DMF, p-TsOH, 120°C | Pyrazolo-fused 1,7-naphthyridines | 62–79% |

Electrophilic Aromatic Substitution

The 4-fluorophenyl groups influence reactivity through electron-withdrawing effects, directing electrophilic attacks to specific ring positions:

-

Halogenation : Fluorine substituents enhance para/ortho selectivity in halogenation reactions.

-

Nitration : Pyrazole rings with electron-withdrawing groups undergo nitration at the C3/C5 positions, as seen in related 3,5-bis(4-fluorophenyl)pyrazolines ( ).

Cycloaddition and Heteroannulation

Pyrazol-5-amines participate in multicomponent reactions (MCRs) to construct complex heterocycles:

-

[3 + 2 + 1] Bis-cyclization : Combines three components (e.g., arylglyoxal, pyrazol-5-amine, p-toluidine) to form pyrazolo[3,4-b]pyridines via tandem C–N and C–C bond formation ( ).

-

Key steps :

Mechanistic Insights

-

Initial condensation between the amine and carbonyl group.

-

Formation of a conjugated enamine intermediate.

Reductive Amination and Functionalization

The primary amine group enables reductive amination with aldehydes/ketones:

-

Example : Reaction with 4-methoxybenzaldehyde under solvent-free conditions forms N-(5-pyrazolyl)imines, which are reduced to N-heterocyclic amines (e.g., 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine) ( ).

Optimized Conditions

| Substrate | Reagent/Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Pyrazol-5-amine + Aldehyde | NaBH₄, MeOH, 25°C | N-Alkylated pyrazol-5-amine derivatives | 70–85% |

Biological Activity and Enzyme Interactions

Though not directly studied for 1,4-bis(4-fluorophenyl)-1H-pyrazol-5-amine , structurally similar compounds exhibit kinase inhibition:

-

p38 MAP kinase inhibition : Analogous 5-amino-N-phenylpyrazol-4-yl derivatives form hydrogen bonds with Thr106 in the ATP-binding pocket, enhancing selectivity ( ).

-

Structural modifications :

Key Research Findings

-

Domino reactions of pyrazol-5-amines with arylglyoxals provide access to fused 1,7-naphthyridines and 1,3-diazocanes, with yields up to 79% ( ).

-

Fluorine substituents enhance electronic effects, directing electrophilic substitution and stabilizing intermediates ( ).

-

Microwave-assisted synthesis significantly improves reaction efficiency (20–25 min vs. hours under conventional heating) ( ).

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant anticancer properties. For example, studies have shown that compounds similar to 1,4-bis(4-fluorophenyl)-1H-pyrazol-5-amine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : The compound has been investigated for its potential as an anti-inflammatory agent. Its ability to modulate inflammatory pathways makes it a candidate for developing new therapeutic agents for conditions like rheumatoid arthritis and other inflammatory diseases .

- Enzyme Inhibition : The interaction of this compound with specific enzymes has been studied extensively. It shows promise as a selective inhibitor for various targets, including cyclooxygenase and lipoxygenase pathways involved in inflammation and pain .

Materials Science

- Polymer Development : Due to its unique chemical properties, this compound is utilized in synthesizing advanced polymers and coatings. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance .

- Nonlinear Optical Properties : The compound exhibits significant nonlinear optical properties, making it suitable for applications in photonic devices and optoelectronic materials. Its ability to facilitate light amplification can be harnessed for developing laser technologies .

Case Studies

Mechanism of Action

The mechanism of action of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Positional Isomers and Regioisomeric Effects

The position of substituents on the pyrazole ring significantly impacts biological activity:

- 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (): A positional isomer with fluorophenyl groups at positions 1 and 3. Despite identical substituents, this isomer exhibits distinct electronic properties due to altered conjugation patterns. Its molecular weight (271.27 g/mol) matches the target compound, but its biological profile remains underexplored .

- Regioisomeric kinase inhibitors (): Switching substituent positions (e.g., 3-(4-fluorophenyl) to 4-(4-fluorophenyl)) in pyrazole-based kinase inhibitors abolishes p38α inhibition but confers activity against cancer-related kinases like VEGFR2 and EGFR (IC₅₀ values: 34–592 nM). This highlights the critical role of regiochemistry in target selectivity .

Table 1: Structural and Electronic Comparisons

Halogen-Substituted Analogs

Halogen replacement alters lipophilicity and binding affinity:

Table 2: Halogen-Substituted Derivatives

| Compound Name | Halogen | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| This compound | F | 271.27 | High electronegativity, moderate lipophilicity |

| 1,4-Bis(4-chlorophenyl)-1H-pyrazol-5-amine | Cl | 316.18 | Increased stability, higher lipophilicity |

| 1,4-Bis(4-bromophenyl)-1H-pyrazol-5-amine | Br | 405.08 | Enhanced halogen bonding potential |

Functional Group Modifications

- 3-Methyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine (): A methyl group at position 3 reduces polarity (C₁₀H₁₀FN₃ , 191.21 g/mol) and may improve membrane permeability.

- N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (): Carboxamide derivatives exhibit enhanced thrombin inhibition (IC₅₀ ~10 nM) due to hydrogen-bonding interactions .

Biological Activity

1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article explores the compound's biological activity through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHFN, with a molecular weight of approximately 252.25 g/mol. The compound features two 4-fluorophenyl groups attached to a pyrazole ring, which enhances its lipophilicity and potential interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of fluorine atoms increases the compound's binding affinity and selectivity for biological macromolecules. It is believed that the compound can inhibit specific enzymes or modulate receptor signaling pathways, contributing to its therapeutic effects.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. In vitro evaluations have shown significant activity against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for several derivatives were reported to be as low as 0.22 μg/mL, indicating potent antimicrobial properties .

Antitumor Activity

The compound has also been investigated for its anticancer effects. In vitro assays against various cancer cell lines revealed significant cytotoxicity. For instance, compounds derived from the pyrazole scaffold exhibited growth inhibition in cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer), with IC values ranging from 3.79 µM to 42.30 µM . The structure-activity relationship studies indicated that modifications at specific positions on the pyrazole ring can enhance antitumor activity.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases .

Case Studies

Several studies have highlighted the effectiveness of this compound in different biological contexts:

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the substitution pattern on the pyrazole ring significantly influences biological activity. Compounds with fluorinated phenyl groups generally exhibit enhanced potency compared to their non-fluorinated counterparts. The presence of two fluorinated phenyl groups in this compound contributes to its increased steric bulk and lipophilicity, enhancing its interaction with biological targets .

Q & A

Q. Table 1: Crystallographic Refinement Parameters

| Parameter | Value (Example) | Reference |

|---|---|---|

| R factor | 0.031 | |

| Dihedral angles | 47.5° (pyrazole-fluorophenyl) | |

| Hydrogen bond length | 2.17 Å (N–H···N) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.